4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine
Overview
Description
Preparation Methods
The synthesis of 4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine typically involves the reaction of 4-nitrophenylmorpholine with ethylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, to form sulfone derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine has several scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and interactions with biological targets.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine can be compared with other similar compounds, such as:
4-[4-(Methylsulfonyl)-2-nitrophenyl]morpholine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-[4-(Ethylsulfonyl)-2-aminophenyl]morpholine: Similar structure but with an amino group instead of a nitro group.
Biological Activity
4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with both an ethylsulfonyl group and a nitrophenyl moiety. The structural formula can be represented as follows:
This unique structure may influence its interaction with biological targets, enhancing its pharmacological profile.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, the presence of the nitro group is often associated with increased antibacterial effects. Studies have shown that derivatives of morpholine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways, leading to cell death.
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through several pathways, including:
- Inhibition of Cell Proliferation : It has been observed to reduce cell viability in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
- Induction of Apoptosis : The compound may activate caspase pathways, which are crucial for programmed cell death.
Case Studies
- Study on Antimicrobial Activity : A comparative study assessed the antimicrobial efficacy of various morpholine derivatives, including this compound. Results indicated a significant reduction in bacterial counts when treated with this compound compared to controls, suggesting its potential as an antimicrobial agent .
- Anticancer Evaluation : In vitro studies involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, supporting its role as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The sulfonyl group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The morpholine ring could engage with various receptors or ion channels, influencing cellular signaling processes.
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | High | Enzyme inhibition; receptor modulation |
4-(4-Nitrophenyl)morpholine | Low | Moderate | Direct cytotoxicity; apoptosis induction |
Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate | High | Moderate | Disruption of protein synthesis |
Properties
IUPAC Name |
4-(4-ethylsulfonyl-2-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-2-20(17,18)10-3-4-11(12(9-10)14(15)16)13-5-7-19-8-6-13/h3-4,9H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGALLGZYPTNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650189 | |
Record name | 4-[4-(Ethanesulfonyl)-2-nitrophenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-41-1 | |
Record name | 4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Ethanesulfonyl)-2-nitrophenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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